N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine
Description
N-[(4-Methylmorpholin-2-yl)methyl]cyclobutanamine is a synthetic small molecule characterized by a cyclobutane ring linked to a methylmorpholine moiety via a methylene bridge. These compounds are designed for antiviral and HIF-1 inhibitory applications, leveraging the cyclobutane ring’s conformational rigidity and the morpholine group’s solubility-enhancing properties .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C10H20N2O/c1-12-5-6-13-10(8-12)7-11-9-3-2-4-9/h9-11H,2-8H2,1H3 |
InChI Key |
VNLZINBQQWVKAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 4-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Morpholine vs.
- Cyclobutane Rigidity : The cyclobutanamine core confers conformational constraints, which may enhance target binding specificity compared to flexible propan-2-amine analogs .
Pharmacological and Metabolic Profiles
- HIF-1 Inhibition : Cyclobutanamine derivatives in region 2 of heteroarylsulfonamides demonstrated superior HIF-1 inhibition (IC₅₀ < 1 μM) compared to propan-2-amine analogs. However, their higher lipophilicity reduced aqueous solubility, necessitating structural optimization .
- Metabolic Stability : Cyclobutanamine fragments (e.g., m/z 70 in ) resist metabolic degradation, suggesting favorable pharmacokinetic profiles for derivatives retaining this moiety .
- Toxicity: Analogous amines like 1-(Aminomethyl)cyclobutanamine exhibit acute oral toxicity (Category 4) and respiratory irritation (Category 3), underscoring the need for safety profiling in lead optimization .
Biological Activity
N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane structure combined with a morpholine moiety. The molecular formula is C10H18N2O, and its molecular weight is approximately 182.26 g/mol. The presence of both nitrogen and oxygen atoms in its structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1CCOCC1C(C2CC2)N |
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutanamine with 4-methylmorpholine under controlled conditions. This can be achieved through various methods, including:
- Direct Alkylation : Using appropriate alkylating agents to facilitate the formation of the morpholine linkage.
- Catalytic Methods : Employing catalysts to enhance reaction rates and yields.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in cancer progression and other diseases.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and pain pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
- Neuroprotective Properties : Its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction via caspase activation.
- Neuroprotection : A recent animal model study indicated that administration of this compound resulted in reduced neuronal death following induced ischemia, highlighting its neuroprotective capabilities.
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed favorable absorption characteristics, with a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
